

Application Notes and Protocols: Synthesis of N-Hexanoyl-L-phenylalanine

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Compound of Interest

Compound Name: *N-Hexanoyl-L-phenylalanine*

Cat. No.: B15483360

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Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules that are gaining increasing attention in biomedical research. Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. These molecules are endogenous in mammals and are implicated in a variety of physiological processes.[1][2] **N-Hexanoyl-L-phenylalanine**, a member of this class, is of particular interest for its potential role in metabolic regulation and cell signaling. NAAs are structurally related to endocannabinoids, such as anandamide, and are considered part of the expanded endocannabinoidome.[1][2] Their biological activities are diverse, ranging from involvement in glucose homeostasis to potential roles in inflammation and pain signaling, often mediated through interactions with G-protein coupled receptors (GPCRs).[3]

This document provides a detailed protocol for the chemical synthesis of **N-Hexanoyl-L-phenylalanine**. The synthesis is based on the well-established Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.[4][5][6][7][8] This protocol is intended for researchers in organic chemistry, medicinal chemistry, and pharmacology who require a straightforward and efficient method for preparing this and similar N-acyl amino acids for further biological investigation.

Materials and Methods

Materials:

Material	Grade	Supplier
L-Phenylalanine	≥99%	Sigma-Aldrich
Hexanoyl chloride	≥98%	Sigma-Aldrich
Sodium hydroxide (NaOH)	Reagent grade	Fisher Scientific
Dichloromethane (DCM)	HPLC grade	Fisher Scientific
Hydrochloric acid (HCl)	37%	Fisher Scientific
Anhydrous sodium sulfate (Na ₂ SO ₄)	Reagent grade	VWR
Ethyl acetate	HPLC grade	Fisher Scientific
Hexanes	HPLC grade	Fisher Scientific

Instrumentation:

Instrument	Purpose
Magnetic stirrer with stir bar	Reaction mixing
pH meter	Monitoring reaction pH
Separatory funnel	Liquid-liquid extraction
Rotary evaporator	Solvent removal
High-resolution NMR spectrometer	Structural characterization
Melting point apparatus	Purity assessment
Polarimeter	Determination of optical rotation

Experimental Protocol: Synthesis of N-Hexanoyl-L-phenylalanine via Schotten-Baumann Reaction

This protocol describes the synthesis of **N-Hexanoyl-L-phenylalanine** from L-phenylalanine and hexanoyl chloride. The reaction is performed under basic conditions in a biphasic solvent

system.^{[4][5][8]}

1. Reaction Setup: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine (e.g., 5.0 g, 30.3 mmol) in 50 mL of a 1 M aqueous solution of sodium hydroxide. b. Cool the solution to 0-5 °C in an ice bath. c. In a separate beaker, dissolve hexanoyl chloride (e.g., 4.5 g, 33.3 mmol, 1.1 equivalents) in 50 mL of dichloromethane.
2. Reaction Execution: a. To the vigorously stirred, cold solution of L-phenylalanine, add the hexanoyl chloride solution dropwise over a period of 30-45 minutes using an addition funnel. b. During the addition, carefully monitor the pH of the aqueous layer and maintain it between 9 and 10 by the dropwise addition of 2 M sodium hydroxide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
3. Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel and separate the layers. b. Wash the organic layer with 50 mL of 1 M HCl, followed by 50 mL of brine. c. Extract the aqueous layer with 2 x 30 mL of dichloromethane. d. Combine all organic layers and dry over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
4. Purification: a. Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. b. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Data Presentation

Table 1: Reactant and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Equivalents
L-Phenylalanine	C ₉ H ₁₁ NO ₂	165.19	30.3	1.0
Hexanoyl Chloride	C ₆ H ₁₁ ClO	134.60	33.3	1.1
N-Hexanoyl-L-phenylalanine	C ₁₅ H ₂₁ NO ₃	263.33	-	-

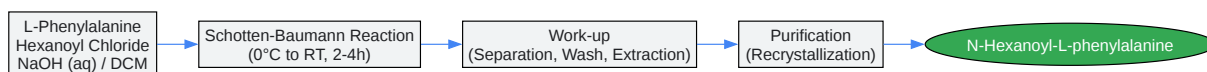
Table 2: Expected Characterization Data for **N-Hexanoyl-L-phenylalanine**

Parameter	Expected Value
Appearance	White to off-white solid
Melting Point	~120-125 °C (Estimated)
Optical Rotation [α]D	Specific rotation in a given solvent
^1H NMR (CDCl_3 , 400 MHz)	
δ (ppm)	Assignment
7.20-7.35 (m, 5H)	Ar-H
6.20 (d, 1H)	NH
4.90 (q, 1H)	α -CH
3.15 (m, 2H)	β -CH ₂
2.20 (t, 2H)	-CO-CH ₂ -
1.55-1.65 (m, 2H)	-CO-CH ₂ -CH ₂ -
1.20-1.35 (m, 4H)	-(CH ₂) ₂ -CH ₃
0.85 (t, 3H)	-CH ₂ -CH ₃
^{13}C NMR (CDCl_3 , 100 MHz)	
δ (ppm)	Assignment
174.5	COOH
173.0	-NHCO-
136.0	Ar-C (quat.)
129.5	Ar-CH
128.8	Ar-CH
127.3	Ar-CH
53.5	α -CH
38.0	β -CH ₂

36.5	-CO-CH ₂ -
31.3	-CO-CH ₂ -CH ₂ -
25.2	-CH ₂ -CH ₂ -CH ₃
22.4	-CH ₂ -CH ₃
13.9	-CH ₃

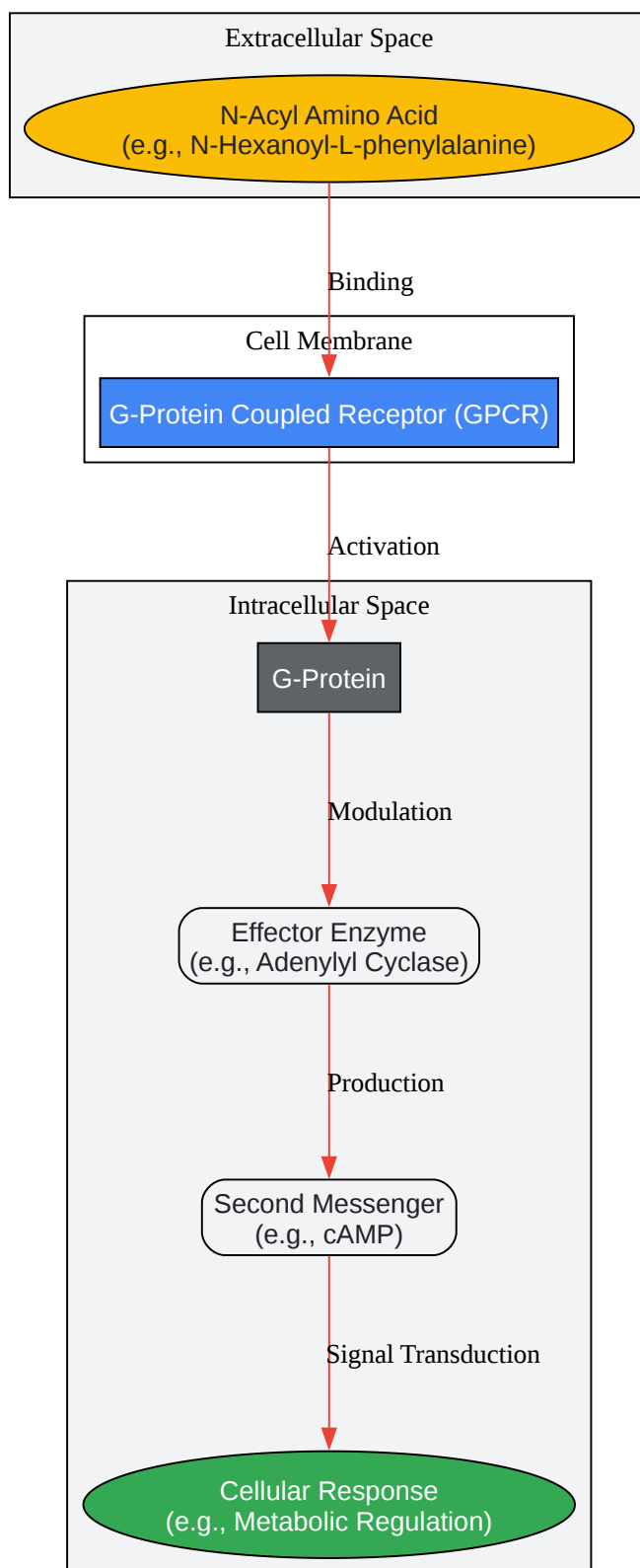
Note: The NMR chemical shifts are estimated based on known values for L-phenylalanine and related N-acyl amino acids and may vary slightly.

Visualizations



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Caption: Experimental workflow for the synthesis of **N-Hexanoyl-L-phenylalanine**.



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Caption: Putative signaling pathway for N-acyl amino acids via GPCR activation.

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